molecular formula C32H32O15 B577098 methyl (3R,4S,4aS)-7-[(5S,6S,8S,8aR,10aS)-1,5,8,8a-tetrahydroxy-10a-methoxycarbonyl-6-methyl-9-oxo-5,6,7,8-tetrahydroxanthen-2-yl]-4,8,9-trihydroxy-3-methyl-1-oxo-3,4-dihydro-2H-xanthene-4a-carboxylate CAS No. 14153-18-5

methyl (3R,4S,4aS)-7-[(5S,6S,8S,8aR,10aS)-1,5,8,8a-tetrahydroxy-10a-methoxycarbonyl-6-methyl-9-oxo-5,6,7,8-tetrahydroxanthen-2-yl]-4,8,9-trihydroxy-3-methyl-1-oxo-3,4-dihydro-2H-xanthene-4a-carboxylate

Cat. No.: B577098
CAS No.: 14153-18-5
M. Wt: 656.593
InChI Key: DHVUAPZQNSHFRP-UZAXJSHNSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (3R,4S,4aS)-7-[(5S,6S,8S,8aR,10aS)-1,5,8,8a-tetrahydroxy-10a-methoxycarbonyl-6-methyl-9-oxo-5,6,7,8-tetrahydroxanthen-2-yl]-4,8,9-trihydroxy-3-methyl-1-oxo-3,4-dihydro-2H-xanthene-4a-carboxylate is a complex organic compound with a unique structure that includes multiple hydroxyl groups, methoxycarbonyl groups, and xanthene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring specific reaction conditions. The general synthetic route includes:

    Formation of the xanthene core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of hydroxyl groups: Hydroxyl groups are introduced through selective oxidation reactions using reagents such as potassium permanganate or osmium tetroxide.

    Methoxycarbonylation: The methoxycarbonyl group is introduced using methyl chloroformate in the presence of a base like triethylamine.

    Final assembly: The final compound is assembled through a series of coupling reactions, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts for key reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, to form ketones or aldehydes.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, osmium tetroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Ketones, aldehydes.

    Reduction: Alcohols.

    Substitution: Ethers, esters.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biology, the compound’s hydroxyl groups and xanthene core may interact with biological molecules, making it a potential candidate for drug development or as a biochemical probe.

Medicine

In medicine, the compound’s unique structure could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its multiple functional groups.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with enzymes or receptors through hydrogen bonding or hydrophobic interactions. The multiple hydroxyl groups could form hydrogen bonds with amino acid residues in proteins, while the xanthene core could interact with hydrophobic pockets.

Comparison with Similar Compounds

Similar Compounds

    Methyl (3R,4S,4aS)-7-[(5S,6S,8S,8aR,10aS)-1,5,8,8a-tetrahydroxy-10a-methoxycarbonyl-6-methyl-9-oxo-5,6,7,8-tetrahydroxanthen-2-yl]-4,8,9-trihydroxy-3-methyl-1-oxo-3,4-dihydro-2H-xanthene-4a-carboxylate: This compound is structurally similar but may have different functional groups or stereochemistry.

    Other xanthene derivatives: Compounds with similar xanthene cores but different substituents.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which may confer unique properties and reactivity compared to other similar compounds.

Properties

CAS No.

14153-18-5

Molecular Formula

C32H32O15

Molecular Weight

656.593

IUPAC Name

methyl (3R,4S,4aS)-7-[(5S,6S,8S,8aR,10aS)-1,5,8,8a-tetrahydroxy-10a-methoxycarbonyl-6-methyl-9-oxo-5,6,7,8-tetrahydroxanthen-2-yl]-4,8,9-trihydroxy-3-methyl-1-oxo-3,4-dihydro-2H-xanthene-4a-carboxylate

InChI

InChI=1S/C32H32O15/c1-11-9-15(33)21-24(37)19-16(46-30(21,25(11)38)28(41)44-3)7-5-13(22(19)35)14-6-8-17-20(23(14)36)27(40)31(43)18(34)10-12(2)26(39)32(31,47-17)29(42)45-4/h5-8,11-12,18,25-26,34-39,43H,9-10H2,1-4H3/t11-,12+,18+,25+,26+,30+,31+,32-/m1/s1

InChI Key

DHVUAPZQNSHFRP-UZAXJSHNSA-N

SMILES

CC1CC(C2(C(=O)C3=C(C=CC(=C3O)C4=C(C5=C(C=C4)OC6(C(C(CC(=O)C6=C5O)C)O)C(=O)OC)O)OC2(C1O)C(=O)OC)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.